2-fluoro-6-methoxypyridine-3-carbaldehyde
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Overview
Description
2-fluoro-6-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H6FNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and an aldehyde group at the 3-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-6-methoxypyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the methoxy and aldehyde groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-6-methoxypyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-fluoro-6-methoxypyridine-3-carboxylic acid.
Reduction: 2-fluoro-6-methoxypyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-6-methoxypyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving pyridine derivatives.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-6-methoxypyridine-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the methoxy and aldehyde groups can participate in specific chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: Lacks the methoxy and aldehyde groups, making it less versatile in chemical reactions.
6-methoxypyridine-3-carbaldehyde: Lacks the fluorine atom, which can affect its binding affinity and reactivity.
2-fluoro-3-bromopyridine: Contains a bromine atom instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness
2-fluoro-6-methoxypyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the fluorine atom enhances its binding affinity to certain molecular targets, while the methoxy and aldehyde groups allow for a wide range of chemical modifications.
Properties
CAS No. |
1211530-70-9 |
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Molecular Formula |
C7H6FNO2 |
Molecular Weight |
155.1 |
Purity |
94 |
Origin of Product |
United States |
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